molecular formula C7H5BF4O3 B1439595 (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid CAS No. 881402-25-1

(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1439595
M. Wt: 223.92 g/mol
InChI Key: YVAHUXRWGTUGJO-UHFFFAOYSA-N
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Description

“(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It is a solid substance and is used in the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular weight of this compound is 223.92 . The InChI code is 1S/C7H5BF4O3/c9-6-4 (8 (13)14)2-1-3-5 (6)15-7 (10,11)12/h1-3,13-14H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.48 g/cm3 . Its boiling point is 274.5 °C at 760 mmHg, and it has a flash point of 119.8 °C . The compound also has a surface tension of 33.3 dyne/cm and a molar volume of 150.3 cm3 .

Scientific Research Applications

Catalysis in Organic Synthesis

(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid has been implicated in catalytic processes in organic synthesis. A study by Yin et al. (2017) explored the use of a related boron Lewis acid in the metal-free hydroboration of imines, showcasing the potential of boronic acids in facilitating organic reactions without the need for metal catalysts (Qin Yin et al., 2017).

Synthesis of Poly(arylene ether)s

The compound has been used in the synthesis of novel poly(arylene ether)s, as described in studies by Salunke et al. (2007) and Liaw et al. (2007). These studies involve the creation of polymers with high thermal stability and potential applications in various industrial sectors (A. Salunke et al., 2007); (B. Liaw et al., 2007).

Influence on the Properties of Phenylboronic Compounds

The influence of fluorine substituents, as in (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid, on the properties of phenylboronic compounds has been a subject of study. Gozdalik et al. (2017) discuss how the electron-withdrawing character of fluorine atoms affects the properties of these compounds, highlighting their significance in various applications ranging from organic synthesis to medicinal chemistry (Jan T. Gozdalik et al., 2017).

Optical and Electrical Properties

The compound's derivatives have been studied for their optical and electrical properties. For instance, Mu et al. (2012) investigated the structure-function relationship of phenyl boronic acid-grafted polymers, demonstrating how these compounds can be used in advanced materials with specific optical responses (B. Mu et al., 2012).

Analytical Chemistry and Sensor Development

In analytical chemistry, derivatives of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid have been utilized in the development of sensors. For example, Wade et al. (2009) discuss the use of pyridinium boranes for the colorimetric sensing of fluoride ions, demonstrating the compound's potential in the development of novel sensing mechanisms (C. Wade et al., 2009).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

[2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-6-4(8(13)14)2-1-3-5(6)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAHUXRWGTUGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672903
Record name [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid

CAS RN

881402-25-1
Record name [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethoxy)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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